molecular formula C19H21N3O2 B2626647 N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline CAS No. 324039-53-4

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline

Cat. No. B2626647
CAS RN: 324039-53-4
M. Wt: 323.396
InChI Key: PQXYLOPWOYKWEP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline (DMT) is a chemical compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has been used for centuries in shamanic rituals and spiritual practices. In recent years, DMT has gained attention from the scientific community due to its potential therapeutic applications and its unique mechanism of action.

Mechanism of Action

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline is believed to exert its effects primarily through its interaction with the serotonin 5-HT2A receptor. It is also thought to modulate other neurotransmitter systems, including dopamine and glutamate. N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline's unique mechanism of action is not fully understood, but it is believed to play a role in its potent psychedelic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and consciousness. N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline has been shown to increase the release of certain neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline has several advantages for use in lab experiments, including its potency and specificity for the 5-HT2A receptor. However, it also has limitations, including its short duration of action and potential for inducing intense psychedelic experiences in study participants.

Future Directions

There are several future directions for research on N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline, including its potential therapeutic applications, its mechanism of action, and its effects on brain function and behavior. Additionally, further studies are needed to determine the safety and efficacy of N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline in clinical settings.

Synthesis Methods

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline can be synthesized using various methods, including the Eschweiler-Clarke reaction, the Speeter-Anthony synthesis, and the Gattermann reaction. The most common method involves the reaction of N,N-dimethyltryptamine with 2-nitropropene in the presence of a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline has been studied extensively for its potential therapeutic applications, including its ability to treat depression, anxiety, and addiction. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-19(16-6-4-5-7-18(16)20-13)17(12-22(23)24)14-8-10-15(11-9-14)21(2)3/h4-11,17,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXYLOPWOYKWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]aniline

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